Cas no 163136-19-4 (cannabisin F)

cannabisin F structure
cannabisin F structure
Product Name:cannabisin F
CAS No:163136-19-4
MF:C36H36N2O8
MW:624.679650306702
CID:837692
PubChem ID:71448967
Update Time:2025-04-19

cannabisin F Chemical and Physical Properties

Names and Identifiers

    • cannabisin F
    • [ "" ]
    • AKOS040761451
    • FS-9356
    • 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[(1E)-3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propen-1-yl]-2-methoxyphenoxy]-, (2Z)-
    • DTXSID001019086
    • C17910
    • 163136-19-4
    • (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2-methoxyphenoxy]prop-2-enamide
    • DTXCID201477090
    • (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-2-(4-((E)-3-(2-(4-hydroxyphenyl)ethylamino)-3-oxoprop-1-enyl)-2-methoxyphenoxy)prop-2-enamide
    • Inchi: 1S/C36H36N2O8/c1-44-32-22-27(7-14-30(32)41)23-34(36(43)38-20-18-25-5-12-29(40)13-6-25)46-31-15-8-26(21-33(31)45-2)9-16-35(42)37-19-17-24-3-10-28(39)11-4-24/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,34-23-
    • InChI Key: JCUQMHMUDDMCSX-AADBSILNSA-N
    • SMILES: O(C1C=CC(/C=C/C(NCCC2C=CC(=CC=2)O)=O)=CC=1OC)/C(=C\C1C=CC(=C(C=1)OC)O)/C(NCCC1C=CC(=CC=1)O)=O

Computed Properties

  • Exact Mass: 624.24700
  • Monoisotopic Mass: 624.24716611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 14
  • Complexity: 989
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 147Ų

Experimental Properties

  • Color/Form: Powder
  • PSA: 146.58000
  • LogP: 5.75330

cannabisin F Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better

cannabisin F Pricemore >>

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